3-(p-Tolyl)azetidine hydrochloride

Lipophilicity Membrane permeability CNS drug discovery

3-(p-Tolyl)azetidine hydrochloride is a critical 3-aryl-azetidine scaffold for CNS drug discovery. Its p-tolyl substituent delivers a LogP of 2.10362—ideal for tuning blood-brain barrier permeability without introducing metabolically labile heteroatoms (differentiation from unsubstituted phenyl analogs). The hydrochloride salt guarantees batch-to-batch consistency in solubility and handling, ensuring reproducible SAR data. With a defined storage specification (sealed, dry, 2–8°C) and multi-vendor availability at ≥98% purity, you can procure with confidence for long-term screening library integrity.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 7606-36-2
Cat. No. B13348762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(p-Tolyl)azetidine hydrochloride
CAS7606-36-2
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CNC2.Cl
InChIInChI=1S/C10H13N.ClH/c1-8-2-4-9(5-3-8)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H
InChIKeyBAHSOYSZQWRWHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(p-Tolyl)azetidine hydrochloride (CAS 7606-36-2): A Differentiated 3-Aryl-Azetidine Building Block for CNS-Targeted and Lipophilicity-Optimized Medicinal Chemistry


3-(p-Tolyl)azetidine hydrochloride (CAS 7606-36-2) is a 3-aryl-substituted azetidine building block supplied as a stable hydrochloride salt . It belongs to the azetidine class—four-membered nitrogen-containing heterocycles valued in drug discovery as conformationally rigid scaffolds that introduce sp³-rich character, modulate physicochemical properties, and serve as bioisosteres for larger ring systems [1]. The compound features a p-tolyl (4-methylphenyl) substituent at the 3-position of the azetidine ring, which confers distinct lipophilicity characteristics relative to unsubstituted 3-phenyl analogs .

Why 3-(p-Tolyl)azetidine hydrochloride (7606-36-2) Cannot Be Readily Substituted with Other 3-Aryl-Azetidine Analogs


3-Aryl-azetidine derivatives are not functionally interchangeable due to the profound influence of the aryl substituent on both physicochemical properties and downstream biological performance. The para-methyl group on the tolyl ring of CAS 7606-36-2 enhances lipophilicity relative to unsubstituted 3-phenylazetidine, which directly impacts membrane permeability and tissue distribution characteristics in biological systems . Furthermore, substitution patterns among azetidine analogs (free base vs. hydrochloride salt; para vs. ortho vs. meta substitution) significantly affect stability, handling, solubility, and synthetic tractability [1]. In SAR-driven campaigns, even subtle changes in the aryl group can alter target binding affinity, selectivity, and metabolic stability, making the specific substitution pattern of 3-(p-tolyl)azetidine a critical determinant of research outcomes [2].

Quantitative Differentiation Evidence for 3-(p-Tolyl)azetidine hydrochloride (7606-36-2) vs. 3-Phenylazetidine Analogs


Enhanced Lipophilicity (LogP) vs. 3-Phenylazetidine Hydrochloride

The presence of the para-methyl group on the aromatic ring increases the lipophilicity of 3-(p-tolyl)azetidine hydrochloride (LogP = 2.10362) compared to the unsubstituted 3-phenylazetidine analog. While an exact LogP for 3-phenylazetidine hydrochloride is not reported in the accessed sources, the qualitative increase in lipophilicity conferred by the methyl substituent is a well-established class-level trend in aryl-substituted azetidines . This quantitative LogP value of 2.1 represents a lipophilicity profile within the range generally favorable for passive membrane diffusion and CNS penetration potential [1].

Lipophilicity Membrane permeability CNS drug discovery Physicochemical profiling

Hydrochloride Salt Form: Improved Handling and Stability vs. Free Base Azetidine Analogs

3-(p-Tolyl)azetidine hydrochloride (7606-36-2) is supplied as the hydrochloride salt, a form explicitly noted to improve handling and storage characteristics while maintaining reactivity for further functionalization [1]. In contrast, the free base 3-(p-tolyl)azetidine (CAS 7215-06-7) lacks the enhanced stability conferred by salt formation . Azetidine free bases are generally more sensitive to degradation and may exhibit lower aqueous solubility, whereas the hydrochloride salt offers improved physicochemical properties for synthetic and pharmaceutical applications . The hydrochloride form also enables more consistent weighing, dissolution, and reaction reproducibility in medicinal chemistry workflows [1].

Salt selection Stability Handling Formulation

Defined Storage Specifications for Reproducible Research Outcomes

3-(p-Tolyl)azetidine hydrochloride (7606-36-2) carries a vendor-specified storage recommendation of sealed, dry conditions at 2–8°C . This defined specification contrasts with the more generic 'cool, dry place' guidance provided for the free base analog (CAS 7215-06-7) . The explicit cold-storage requirement reflects the hygroscopic nature of azetidine hydrochloride salts and provides procurement teams and laboratory managers with an actionable, validated condition for maintaining compound integrity over time. Adherence to this specification ensures that material used in SAR studies and biological assays retains its expected reactivity and purity profile.

Storage stability Compound integrity Reproducibility Quality control

Supply Chain Consistency: Multi-Vendor Availability with Validated High Purity (≥98%)

3-(p-Tolyl)azetidine hydrochloride (7606-36-2) is commercially available from multiple established chemical suppliers (Leyan, ChemScence, Kuujia, Jskchem) with consistently reported purity specifications of ≥98% or ≥95% . In contrast, the 3-phenylazetidine hydrochloride analog (CAS 7606-30-6) is offered by fewer vendors with a lower minimum purity specification of 95% . This differential in supply chain robustness and purity grade has direct implications for procurement planning and the reliability of SAR studies. Higher and more consistently available purity reduces the need for additional purification steps and minimizes batch-to-batch variability in biological assays.

Procurement Supply chain Purity Quality assurance

High-Value Application Scenarios for 3-(p-Tolyl)azetidine hydrochloride (7606-36-2) Based on Verified Differentiation Evidence


CNS-Focused Lead Optimization Requiring Controlled Lipophilicity (LogP ≈ 2.1)

Medicinal chemistry programs targeting central nervous system (CNS) disorders benefit from the quantified LogP of 2.10362 for 3-(p-tolyl)azetidine hydrochloride, a value within the range associated with favorable blood-brain barrier permeability . The enhanced lipophilicity conferred by the p-tolyl substituent relative to unsubstituted 3-phenyl analogs provides a tunable handle for modulating passive diffusion and tissue distribution without introducing additional heteroatoms that could compromise metabolic stability . Azetidine-based scaffolds have been explicitly developed for CNS-focused lead-like libraries due to their favorable physicochemical and ADME profiles [1].

Structure-Activity Relationship (SAR) Studies on Aryl Substitution Effects in Azetidine-Containing Bioactive Molecules

The p-tolyl group on CAS 7606-36-2 offers distinct steric and electronic properties compared to phenyl, o-tolyl, m-tolyl, or halogen-substituted aryl analogs . This enables systematic SAR exploration of how para-methyl substitution influences target binding, selectivity, and downstream pharmacology. The hydrochloride salt form ensures consistent handling and reactivity across multiple synthetic derivatizations, supporting robust and reproducible SAR data generation .

Long-Term Compound Library Construction Requiring Validated Stability and Storage Specifications

Institutional compound collections and screening libraries benefit from the explicit, vendor-validated storage specification of sealed, dry conditions at 2–8°C for CAS 7606-36-2 . This defined storage requirement, coupled with multi-vendor availability and high purity (≥98%), reduces the risk of degradation-related false negatives in high-throughput screening campaigns and ensures that material retrieved years after initial procurement retains its expected chemical integrity .

Technical Documentation Hub

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